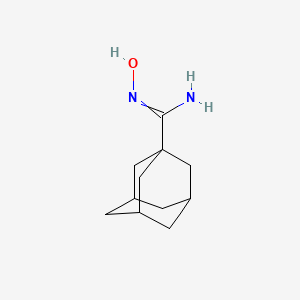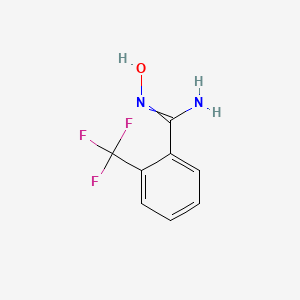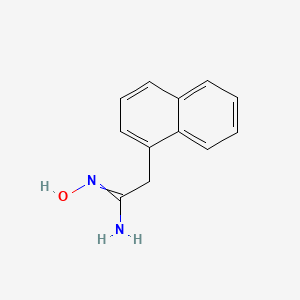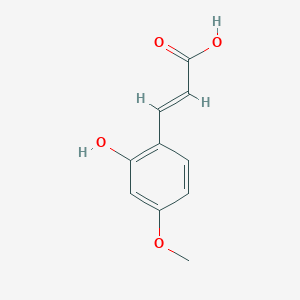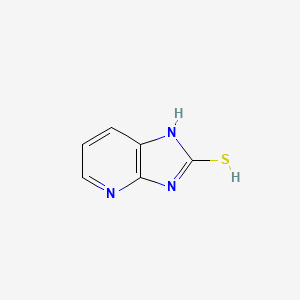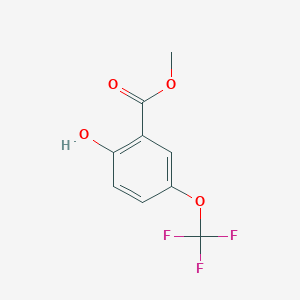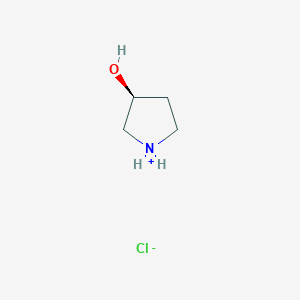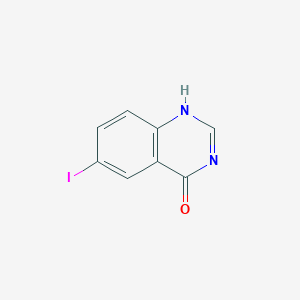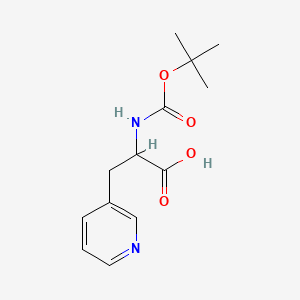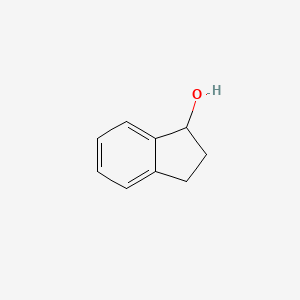
1-Indanol
Vue d'ensemble
Description
1-Indanol, also known as Indan-1-ol, is a member of indanes, an aromatic alcohol and a secondary alcohol . It has a role as a xenobiotic and derives from a hydride of an indane . It is a relatively simple and rigid aromatic alcohol composed of a phenyl ring fused with a 5-membered aliphatic ring .
Synthesis Analysis
1-Indanol has been synthesized through various methods. One such method involves the selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts . Another method involves the transfer dehydrogenation of 1-indanol over a heterogeneous palladium catalyst using cyclohexene as a hydrogen acceptor .Molecular Structure Analysis
The molecular formula of 1-Indanol is C9H10O . Its average mass is 134.175 Da and its mono-isotopic mass is 134.073166 Da . The IUPAC name for 1-Indanol is 2,3-dihydro-1H-inden-1-ol . High-resolution UV spectroscopy of 1-Indanol has been reported, with spectra of the S1 ← S0 electronic transition recorded in a jet-cooled, pulsed molecular beam .Chemical Reactions Analysis
1-Indanol has been studied in various chemical reactions. For instance, rotationally resolved laser-induced fluorescence (LIF) and vibrationally resolved resonance-enhanced multiphoton ionization (REMPI) spectroscopy of 1-Indanol have been reported . In another study, the reactions of reduction and oxidation were found to be competing reactions during the transformation of indan-1-ol and indan-1-one in carrot callus cultures .Physical And Chemical Properties Analysis
1-Indanol is a crystalline solid with a molecular weight of 134.18 g/mol . It has a melting point of 50°C to 54°C and a boiling point of 260°C . It is soluble in water (10g/L at 20°C), ethanol, benzene, and chloroform, and slightly soluble in petroleum ether .Applications De Recherche Scientifique
Antiviral and Antibacterial Agents
1-Indanol derivatives have shown potential as antiviral and antibacterial agents . These compounds can be used to develop new drugs that can help in the treatment of various viral and bacterial infections .
Anticancer Drugs
Research has shown that 1-Indanol derivatives can be used in the development of anticancer drugs . These compounds have shown promising results in inhibiting the growth of cancer cells .
Alzheimer’s Disease Treatment
1-Indanol derivatives have been used in the development of pharmaceuticals for the treatment of Alzheimer’s disease . These compounds can help in slowing down the progression of this neurodegenerative disease .
Cardiovascular Drugs
1-Indanol derivatives have also been used in the development of cardiovascular drugs . These drugs can help in the treatment of various heart-related conditions .
Insecticides, Fungicides, and Herbicides
1-Indanol derivatives have been used in the development of insecticides, fungicides, and herbicides . These compounds can help in controlling pests and diseases in crops .
Hepatitis C Treatment
1-Indanol derivatives have shown potential in the development of non-nucleoside, low molecular drugs for the hepatitis C treatment . These drugs can inhibit HCV replication, thus helping in the treatment of hepatitis C .
Ligand for Palladium-Catalyzed Asymmetric Heck Reaction
1-Indanol derivative has been found to be an efficient ligand for the palladium-catalyzed asymmetric Heck reaction . This reaction is a key process in organic chemistry, used in the synthesis of various complex organic compounds .
Synthesis of Bioactive Molecules
1-Indanol and its related compounds are important in the synthesis of bioactive molecules . These compounds have exhibited biological activity against cancer cells and Alzheimer’s disease, and can also be used as synthetic intermediates for several drugs and as precursors to natural products .
Safety and Hazards
1-Indanol is considered hazardous. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
Mécanisme D'action
Target of Action
1-Indanol, also known as Indan-1-ol , is a chiral molecule that has been used in various fields including medicine and agriculture . It’s important to note that the targets can vary depending on the specific derivative of 1-Indanol being used and the biological system in which it is applied.
Mode of Action
It’s known that 1-indanol and its derivatives have been widely used due to their potent biological activities . These activities suggest that 1-Indanol may interact with various biological targets, leading to changes in cellular functions. The exact nature of these interactions would depend on the specific derivative of 1-Indanol and the biological context.
Biochemical Pathways
They have been found to have antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties This suggests that 1-Indanol may interact with and affect multiple biochemical pathways
Result of Action
The molecular and cellular effects of 1-Indanol’s action are likely to be diverse, given its wide range of biological activities For instance, its antiviral and antibacterial activities suggest that it may interfere with the life cycle of pathogens Its anti-inflammatory and analgesic activities suggest that it may modulate signaling pathways involved in pain and inflammation
Action Environment
The action, efficacy, and stability of 1-Indanol can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be mobile in the environment . This could potentially affect its distribution and bioavailability. , suggesting that it may have a favorable safety profile.
Propriétés
IUPAC Name |
2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPLDFPUUJILH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871162 | |
| Record name | (+/-)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indan-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Indanol | |
CAS RN |
6351-10-6, 36643-74-0 | |
| Record name | 1-Indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6351-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Indanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006351106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036643740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-INDANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Indanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-INDANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG5BD7LOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


